1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Overview
Description
1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to form the indole core
Chemical Reactions Analysis
1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring. Common reagents include halogens and nitrating agents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways and receptors.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable indole core.
Mechanism of Action
The mechanism of action of 1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with enzymes and receptors in the human body, modulating their activity. This compound may act on pathways involved in cell signaling, apoptosis, and inflammation, although specific targets and mechanisms require further research .
Comparison with Similar Compounds
1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives and azepane-containing compounds:
Indole-3-acetic acid: A plant hormone with a simpler structure, lacking the azepane ring and aldehyde group.
Azone® (1-dodecylazacycloheptan-2-one): A well-known penetration enhancer with a similar azepane ring but different functional groups and applications.
2-(azepan-1-yl)ethyl methacrylate: Another azepane-containing compound used in polymer chemistry.
The uniqueness of this compound lies in its combination of the indole core, azepane ring, and aldehyde group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-13-14-11-19(16-8-4-3-7-15(14)16)12-17(21)18-9-5-1-2-6-10-18/h3-4,7-8,11,13H,1-2,5-6,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAXGKQIHUWZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351911 | |
Record name | 1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803488 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436087-09-1 | |
Record name | 1-[2-(Hexahydro-1H-azepin-1-yl)-2-oxoethyl]-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436087-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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